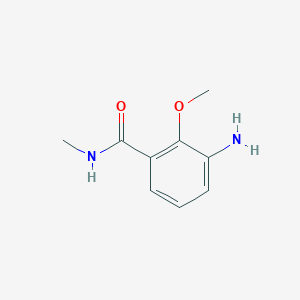

3-amino-2-methoxy-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-9(12)6-4-3-5-7(10)8(6)13-2/h3-5H,10H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWDRJMWIUZLNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"3-amino-2-methoxy-N-methylbenzamide" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-amino-2-methoxy-N-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, a substituted benzamide with potential applications in medicinal chemistry and materials science. Lacking a well-documented synthetic protocol in current literature, this paper outlines a scientifically grounded, two-step approach commencing from commercially available 2-methoxy-3-nitrobenzoic acid. The synthesis involves an initial amide bond formation followed by a chemoselective reduction of the nitro group. Furthermore, this guide details a full suite of analytical methodologies for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each section is designed to provide researchers and drug development professionals with both the theoretical basis and practical, step-by-step protocols necessary for the successful synthesis and characterization of this target molecule.

Introduction and Rationale

Substituted benzamides are a cornerstone of modern pharmacology and organic synthesis, serving as crucial intermediates and active pharmaceutical ingredients in a vast array of applications. The specific substitution pattern of an amino group at the 3-position, a methoxy group at the 2-position, and an N-methylamide moiety confers a unique electronic and steric profile to the molecule. This arrangement offers multiple points for further chemical modification, making this compound a valuable scaffold for library synthesis in drug discovery programs.

The strategic placement of the methoxy and amino groups can significantly influence the molecule's conformation and its potential interactions with biological targets. The amino group provides a site for hydrogen bonding and can act as a key pharmacophoric feature, while the adjacent methoxy group can modulate basicity and lipophilicity. This guide proposes a logical and efficient synthetic strategy designed for high yield and purity, addressing the current gap in available procedural literature.

Synthetic Strategy and Protocols

The synthesis of this compound is strategically designed as a two-step process. This approach was chosen for its reliability, use of common laboratory reagents, and straightforward purification procedures. The overall synthetic pathway is illustrated below.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Methoxy-N-methyl-3-nitrobenzamide

The initial step involves the formation of an amide bond between the carboxylic acid of the starting material and methylamine. The use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a standard and highly effective method for forming amides under mild conditions.[1] HOBt is included to suppress racemization (not applicable here but good practice) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate. A non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of methylamine and the acid formed during the reaction.

Experimental Protocol:

-

To a round-bottom flask under a nitrogen atmosphere, add 2-methoxy-3-nitrobenzoic acid (1.0 eq), HOBt (1.2 eq), and methylamine hydrochloride (1.2 eq).

-

Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.5 M concentration relative to the starting acid).

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (2.5 eq) dropwise to the stirred solution.

-

In a separate container, dissolve EDC hydrochloride (1.2 eq) in a small amount of anhydrous DMF.

-

Add the EDC solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-methoxy-N-methyl-3-nitrobenzamide.

Step 2: Synthesis of this compound

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, typically proceeding with high yield and selectivity.[2][3] The reaction is run under a hydrogen atmosphere at ambient pressure and temperature, with byproducts being only water. An alternative method, should catalytic hydrogenation prove problematic, is the use of stannous chloride (SnCl₂) in an acidic medium.[4]

Experimental Protocol:

-

In a hydrogenation flask, dissolve the 2-methoxy-N-methyl-3-nitrobenzamide (1.0 eq) from the previous step in ethanol.

-

Carefully add 10% Palladium on Carbon (10% w/w of the substrate).

-

Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon (or use a Parr hydrogenator).

-

Stir the reaction vigorously at room temperature under a hydrogen atmosphere (1 atm).

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization or flash column chromatography to afford pure this compound.

Characterization and Analytical Protocols

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following section outlines the expected results from key analytical techniques.

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. The predicted chemical shifts are based on standard additive models and comparison with similar structures.

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Table 1: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |

| Aromatic CH (3) | 6.8 - 7.2 (m, 3H) | 110 - 130 | The three aromatic protons will appear as a complex multiplet. |

| NH₂ | 4.0 - 5.0 (br s, 2H) | - | Broad singlet, exchangeable with D₂O. |

| OCH₃ | ~3.9 (s, 3H) | ~56 | Sharp singlet for the methoxy protons. |

| NH | 6.0 - 7.0 (br s, 1H) | - | Broad singlet for the amide proton, may couple to the N-CH₃ protons. |

| N-CH₃ | ~2.9 (d, 3H, J≈5 Hz) | ~27 | Doublet due to coupling with the amide NH proton. |

| Carbonyl C=O | - | ~168 | Amide carbonyl carbon. |

| Aromatic C-O | - | ~150 | |

| Aromatic C-N | - | ~145 | |

| Aromatic C-C=O | - | ~135 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol:

-

Acquire the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

Table 2: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (Amine) | 3300 - 3500 | Two sharp bands (primary amine)[5][6] |

| N-H Stretch (Amide) | 3200 - 3400 | Medium, sharp band |

| C-H Stretch (Aromatic) | > 3000 | Sharp, medium |

| C-H Stretch (Aliphatic) | < 3000 | Sharp, medium |

| C=O Stretch (Amide) | 1640 - 1680 | Strong, sharp |

| N-H Bend (Amine) | 1580 - 1650 | Medium, sharp[6] |

| C-N Stretch (Aromatic) | 1250 - 1335 | Strong[6] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) in positive ion mode.

Table 3: Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 181.10 | Molecular ion peak (C₉H₁₃N₂O₂⁺). |

| [M-NHCH₃]⁺ | 150.06 | Loss of the methylamino group. |

| [C₇H₈NO₂]⁺ | 138.05 | Loss of the N-methylcarbonyl group. |

The fragmentation of benzamides typically involves cleavage at the amide bond.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound.

Protocol:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Inject the sample onto a C18 reverse-phase column.

-

Elute with a gradient of mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect the eluting compound using a UV detector, typically at a wavelength where the aromatic system absorbs (e.g., 254 nm).

-

The purity is determined by the area percentage of the main peak. A purity of >95% is generally considered acceptable for research purposes.

Conclusion

This guide presents a well-reasoned and detailed approach for the synthesis and characterization of this compound. The proposed two-step synthesis is based on reliable and well-established chemical transformations, offering a high probability of success for researchers in the fields of organic synthesis and drug development. The comprehensive characterization workflow provides the necessary analytical protocols to rigorously confirm the structure and assess the purity of the final product. This document serves as a foundational reference for the preparation and study of this and structurally related compounds, facilitating further exploration of their potential applications.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]

-

C&CS Catalysts and Chemical Specialties GmbH. (n.d.). Hydrogenation of nitro compounds to anilines. Retrieved from [Link]

-

Loh, T. P., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(6), 1036-1044. Available at: [Link]

-

De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Available at: [Link]

-

Alvarez-Corral, M., Muñoz-Dorado, M., & Rodríguez-García, I. (2008). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Organic & Biomolecular Chemistry, 6(17), 3153-3158. Available at: [Link]

-

Zharova, D. A., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1059-1065. Available at: [Link]

-

Wang, H., et al. (2021). Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. RSC Advances, 11(61), 38597-38603. Available at: [Link]

-

Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(17), 5130-5133. Available at: [Link]

-

ResearchGate. (2025, August 7). Reduction of Nitroarenes with SnCl 2 in TBAB. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

- Google Patents. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds. WO1996036597A1.

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of N-methyl secondary amides via diboronic acid anhydride-catalyzed dehydrative condensation of carboxylic acids with aqueous methylamine. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Green Chemistry, 24(15), 5878-5883. Available at: [Link]

-

OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. Available at: [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Clark, J. (2000). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

-

Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogenation of nitro compounds to anilines - candcs [candcs.de]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. scispace.com [scispace.com]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-amino-2-methoxy-N-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-amino-2-methoxy-N-methylbenzamide, a substituted benzamide of interest in medicinal chemistry and drug discovery. Recognizing the limited availability of direct experimental data for this specific molecule, this guide serves as a foundational resource for researchers, scientists, and drug development professionals. It combines computationally predicted data with detailed, field-proven experimental protocols for the empirical determination of these critical parameters. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring a self-validating system for data generation. This document is structured to empower researchers to both understand the predicted profile of this compound and to confidently generate robust experimental data in the laboratory.

Introduction and Molecular Identity

This compound belongs to the benzamide class of compounds, which are prevalent scaffolds in numerous pharmacologically active agents. The specific substitution pattern—an amino group at the 3-position, a methoxy group at the 2-position, and an N-methylated amide—is anticipated to significantly influence its physicochemical characteristics, and consequently, its pharmacokinetic and pharmacodynamic profiles. A precise understanding of properties such as solubility, lipophilicity, and ionization state is paramount for its progression in any drug discovery pipeline.

Molecular Structure:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational predictions provide a valuable starting point for understanding the likely physicochemical profile of this compound. The following table summarizes key properties predicted by established algorithms. It is crucial to note that these are in silico estimations and must be confirmed by empirical measurement.

| Property | Predicted Value | Method/Source | Implication in Drug Discovery |

| Molecular Formula | C₉H₁₂N₂O₂ | - | Foundational for all further calculations. |

| Molecular Weight | 180.21 g/mol | - | Adheres to Lipinski's Rule of 5 (<500 Da). |

| logP | 0.90 - 1.50 | ALOGPS, XLogP3 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Aqueous Solubility | -1.5 to -2.5 (logS) | Predicted | Suggests low to moderate aqueous solubility. |

| pKa (most basic) | 4.0 - 5.0 (Amine) | Predicted | The aromatic amine is expected to be a weak base. At physiological pH (7.4), a significant portion will be in the neutral form. |

| pKa (most acidic) | 16.0 - 17.0 (Amide N-H) | Predicted | The amide proton is not expected to be acidic under physiological conditions. |

| Topological Polar Surface Area (TPSA) | 67.8 Ų | Predicted | Below the typical cutoff of 140 Ų, suggesting good potential for oral bioavailability. |

| Hydrogen Bond Donors | 2 | - | Contributes to interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 3 | - | Contributes to interactions with biological targets and solubility. |

| Rotatable Bonds | 3 | - | Indicates a degree of conformational flexibility. |

Experimental Determination of Physicochemical Properties

The following sections detail the standard, robust methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point and Thermal Analysis

The melting point is a fundamental indicator of a compound's purity and identity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the synthesized this compound is completely dry, as residual solvent can depress and broaden the melting range[1]. A small amount of the crystalline solid is finely crushed.

-

Capillary Loading: A capillary tube is tapped into the powdered sample to a depth of 2-3 mm.

-

Measurement: The loaded capillary is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[2][3][4].

Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation of Media: Prepare buffers at relevant pH values, typically pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer), to assess solubility across the physiological pH range of the gastrointestinal tract[2][3].

-

Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium[3]. The time to reach equilibrium should be established by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, the samples are allowed to stand to let the excess solid settle. The supernatant is then carefully removed and clarified, typically by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clarified supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is prepared using standards of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or µM.

Caption: Workflow for the Shake-Flask Solubility Assay.

Lipophilicity (logP)

The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method is the definitive technique for its determination[5][6][].

Protocol: Shake-Flask Method for logP Determination

-

Solvent Preparation: n-Octanol and water (or a suitable buffer, typically pH 7.4 for logD measurement) are mutually saturated by stirring together for at least 24 hours, followed by separation of the two phases.

-

Sample Preparation: A stock solution of this compound is prepared in one of the phases (e.g., the aqueous phase).

-

Partitioning: A known volume of the stock solution is added to a vial, followed by an equal volume of the other pre-saturated phase.

-

Equilibration: The vial is vigorously shaken for a set period to allow for partitioning of the compound between the two phases, and then left to stand or centrifuged to ensure complete phase separation[5][6].

-

Sampling and Analysis: A sample is carefully taken from both the n-octanol and the aqueous layers. The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value[8].

Ionization Constant (pKa)

The pKa value indicates the strength of an acidic or basic functional group and determines the extent of ionization at a given pH. For this compound, the aromatic amine is the most relevant ionizable group under physiological conditions. Potentiometric titration is a highly accurate method for pKa determination[9][10][11].

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM)[11].

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred. The solution is purged with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine groups have been protonated[9][11]. This point can be accurately determined from the inflection point of the first derivative of the titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

The physicochemical properties of this compound are fundamental to its potential as a drug candidate. While direct experimental data is currently scarce, this guide provides a robust framework for its characterization. The presented in silico predictions offer a valuable initial assessment, indicating that the compound possesses several drug-like features. However, these predictions must be substantiated by empirical data. The detailed experimental protocols provided herein for determining melting point, aqueous solubility, lipophilicity, and pKa offer a clear and reliable path for researchers to generate the high-quality data necessary for informed decision-making in the drug discovery and development process.

References

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available at: [Link]

- Faller, B., & Avdeef, A. (2001). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Pharmaceutical Research, 18(5), 683–690.

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Available at: [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Available at: [Link]

-

MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available at: [Link]

- ACS Publications. (n.d.). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Available at: [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

-

Homework.Study.com. (n.d.). Why is it necessary to wait until the next lab period to obtain the melting point of benzamide?. Available at: [Link]

- PMC. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.

-

ResearchGate. (n.d.). Handbook of Solubility Data for Pharmaceuticals. Available at: [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. who.int [who.int]

- 3. raytor.com [raytor.com]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. creative-bioarray.com [creative-bioarray.com]

preliminary biological screening of 3-amino-2-methoxy-N-methylbenzamide

Preliminary Biological Screening of 3-amino-2-methoxy-N-methylbenzamide: A Technical Guide

Part 1: Executive Summary & Compound Profiling

This compound (CAS: 1378860-12-8) represents a specific structural congener within the orthopramide and benzamide class of small molecules.[1][2][3][4] This scaffold is historically significant in medicinal chemistry, serving as the pharmacophore for established dopamine D2/D3 antagonists (e.g., sulpiride, amisulpride) and gastroprokinetic agents (e.g., metoclopramide).[1][2]

Unlike its 4-amino or 5-sulfone analogs, the 3-amino substitution pattern presents a unique steric and electronic profile that may alter the intramolecular hydrogen bonding (IMHB) network between the amide hydrogen and the 2-methoxy group—a critical feature for receptor recognition.[1][2]

This guide outlines a rigorous, self-validating screening cascade designed to:

-

Validate Target Affinity: Assess potential interaction with monoaminergic GPCRs (Dopamine, Serotonin).[1][2]

-

Establish Safety Margins: Quantify cytotoxicity and off-target liabilities (hERG).

-

Determine Drug-Likeness: Evaluate physicochemical stability and membrane permeability.[1][2]

Part 2: Chemoinformatic & In Silico Profiling (Tier 0)

Before wet-lab experimentation, the compound must undergo in silico profiling to prioritize assay selection.[1][2]

Structural Analysis:

-

Key Interaction: The ortho-methoxy group typically locks the conformation via an intramolecular hydrogen bond with the amide nitrogen, mimicking the ethylamine side chain of dopamine.[1][2]

-

Alerts: The primary aniline (3-amino) is a potential metabolic handle (N-acetylation) or a structural alert for P450 inhibition.[1][2]

Predicted Physicochemical Properties (Lipinski Compliance):

-

MW: ~180.2 g/mol (Fragment-like, high ligand efficiency potential).[1][2]

-

cLogP: ~0.8–1.2 (Highly soluble, likely high CNS or GI permeability).[1][2]

Part 3: The Screening Cascade (Workflow)

The following directed acyclic graph (DAG) visualizes the logical flow of the screening campaign.

Figure 1: Hierarchical screening workflow prioritizing target validation before costly ADME/Tox studies.

Part 4: Detailed Experimental Protocols

Protocol A: Primary Binding Assay (Dopamine D2 Receptor)

Rationale: The 2-methoxybenzamide moiety is a privileged structure for D2 receptor binding.[1][2] This assay determines if the 3-amino substitution preserves this affinity.[1][2]

Methodology: Radioligand Displacement Assay.[1][2] Reagents:

-

Receptor Source: CHO-K1 cells stably expressing human D2(long) receptor.[1][2]

-

Radioligand: [³H]-Methylspiperone (0.5 nM final concentration).[1][2]

-

Reference Ligand: Haloperidol (Non-selective antagonist) or Sulpiride (Benzamide-selective).[1][2]

Step-by-Step Workflow:

-

Membrane Preparation: Homogenize CHO-hD2 cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membrane fractions.[1][2] Resuspend to 10 µg protein/well.

-

Incubation:

-

Equilibrium: Incubate for 60 minutes at 25°C.

-

Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

-

Detection: Add liquid scintillation cocktail and count radioactivity (CPM) on a beta counter.

Data Analysis:

Calculate % Inhibition:

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: Benzamides are generally safe, but the primary aniline group (3-amino) can undergo bioactivation to reactive quinone-imines.[1][2] This assay flags general cellular toxicity early.[1][2]

Methodology: MTT Colorimetric Assay.[1][2][5] Cell Line: HepG2 (Human liver carcinoma) or HEK293 (Kidney).[1][2]

Step-by-Step Workflow:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.

-

Treatment: Replace media with fresh media containing the test compound (0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive toxicity control and 0.1% DMSO as a vehicle control.[1][2]

-

Exposure: Incubate for 48 hours.

-

Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4 hours.

-

Solubilization: Aspirate media and add 150 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Read absorbance at 570 nm.

Data Output: Generate a dose-response curve. Calculate CC50 (Cytotoxic Concentration 50%). Safety Threshold: CC50 should be >50-fold higher than the pharmacological IC50/EC50.[1][2]

Part 5: Mechanistic Signaling Pathway (Hypothesis)

If the compound acts as a D2 antagonist (typical for this scaffold), it will block the Gi/o-mediated inhibition of Adenylyl Cyclase.[1][2]

Figure 2: Putative mechanism of action.[1][2] By blocking D2R, the compound prevents Gi-mediated suppression of cAMP.[1][2]

Part 6: Data Presentation Standards

When reporting results for this compound, use the following table structure to ensure comparability with literature values (e.g., Sulpiride).

Table 1: Preliminary Screening Summary Template

| Assay Category | Parameter | Test Compound Value | Reference (Sulpiride) | Interpretation |

| Primary Binding | D2 Ki (nM) | [To be determined] | ~10–20 nM | Target Affinity |

| Selectivity | 5-HT4 Ki (nM) | [To be determined] | >10,000 nM | Off-target check |

| Functional | cAMP IC50 | [To be determined] | N/A (Antagonist) | Efficacy Mode |

| Safety | hERG IC50 (µM) | [To be determined] | >100 µM | Cardiac Safety |

| Tox | HepG2 CC50 (µM) | [To be determined] | >500 µM | Hepatotoxicity |

Part 7: References

-

Rotondo, A., et al. (2025).[1][2] "Comparative Analysis of Benzamide Derivatives in Biological Activity Screening." BenchChem Technical Reports. Link[1][2]

-

López-Muñoz, F., et al. (2011).[1][2] "History of the discovery and clinical introduction of chlorpromazine and other phenothiazines." Annals of Clinical Psychiatry. (Provides context on the evolution of orthopramides from earlier scaffolds).

-

Kalgutkar, A. S., et al. (2005).[1][2] "Structural alerts for toxicity: precursors to reactive intermediates in drug discovery." Current Drug Metabolism. (Reference for aniline structural alerts).

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 59463583, this compound." Link

-

Gould, T. J., et al. (2014).[2] "Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives." MDPI Molecules. Link[1][2]

Sources

- 1. 1924314-23-7|(3-Amino-2-methoxyphenyl)(4-hydroxypiperidin-1-yl)methanone|BLD Pharm [bldpharm.com]

- 2. 1871332-59-0|(3-Amino-2-methoxyphenyl)(azetidin-1-yl)methanone|BLD Pharm [bldpharm.com]

- 3. 17481-27-5|3-Amino-4-methoxybenzamide|BLD Pharm [bldpharm.com]

- 4. 1986026-30-5|(3-Amino-2-ethoxyphenyl)(morpholino)methanone|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Amino-2-methoxy-N-methylbenzamide

This guide provides a comprehensive framework for the in vitro evaluation of 3-amino-2-methoxy-N-methylbenzamide, a novel benzamide derivative with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, explains the underlying scientific principles, and offers a logical workflow for a thorough preclinical assessment.

Introduction to this compound

Benzamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The specific substitutions on the benzamide scaffold, such as the amino and methoxy groups in this compound, are critical in determining its pharmacological profile. This guide will explore the methodologies to elucidate the bioactivity of this compound.

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

Molecular Formula: C9H12N2O2

-

Molecular Weight: 180.21 g/mol

A thorough characterization of the compound's purity and identity via techniques like NMR, mass spectrometry, and HPLC is a critical first step before initiating any biological assays.

Foundational In Vitro Screening: A Multi-pronged Approach

The initial evaluation of this compound should involve a battery of assays to screen for a wide range of potential biological activities.

Anticancer Activity

Benzamide derivatives have shown promise as anticancer agents by targeting various cellular processes.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] It is a reliable method to determine the cytotoxic potential of a compound against a panel of cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

| MCF-7 | 15.5 |

| HeLa | 28.2 |

| A549 | 45.8 |

Causality Behind Experimental Choices: The selection of a panel of cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity. The chosen concentration range is typical for initial screening to capture a dose-dependent effect.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. The ability of a compound to prevent protein denaturation is an indicator of its anti-inflammatory potential.[1]

Experimental Protocol: Protein Denaturation Assay

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA), 4.5 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.5 mL of varying concentrations of this compound.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the turbidity (absorbance) at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation.

Table 2: Hypothetical Anti-inflammatory Activity of this compound

| Concentration (µg/mL) | % Inhibition of Denaturation |

| 10 | 15.2 |

| 50 | 35.8 |

| 100 | 62.5 |

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. The agar disc diffusion method is a widely used preliminary test for antimicrobial activity.[1]

Experimental Protocol: Agar Disc Diffusion Assay

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disc Application: Place sterile paper discs impregnated with known concentrations of this compound onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.

Mechanistic Elucidation: Unraveling the Mode of Action

Should the initial screening reveal significant activity in a particular area, the next logical step is to investigate the underlying mechanism of action.

Kinase Inhibition Assays

Many benzamide derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling.[2]

Experimental Workflow: Kinase Inhibition Profiling

Caption: Workflow for identifying and validating kinase inhibition.

Glucokinase Activation

Certain benzamide derivatives have been identified as glucokinase (GK) activators, making them potential therapeutic agents for type 2 diabetes.[3][4]

Signaling Pathway: Glucokinase-Mediated Insulin Secretion

Caption: Glucokinase activation pathway in pancreatic β-cells.

Conclusion

The in vitro evaluation of this compound requires a systematic and logical progression from broad screening assays to more focused mechanistic studies. This guide provides a foundational framework for such an investigation. The results from these assays will be instrumental in determining the therapeutic potential of this novel compound and guiding future preclinical and clinical development.

References

- BenchChem. (n.d.). In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide.

- Chatpalliwar, V. A., Patil, R. R., Mansi, D., & Saurabh, C. (n.d.). Design and Synthesis and In-Vitro Assay Of Substituted 2-Aminobenzamide Derivatives.

- BenchChem. (n.d.). The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy.

- Kazi, A. A., & Chatpalliwar, V. A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Current Enzyme Inhibition, 18(1), 61-75.

Sources

structure elucidation of 3-amino-2-methoxy-N-methylbenzamide

An In-Depth Technical Guide to the Structure Elucidation of 3-Amino-2-methoxy-N-methylbenzamide

Executive Summary

In the realm of pharmaceutical development, substituted benzamides serve as privileged scaffolds, frequently appearing in antipsychotics, prokinetics, and targeted oncology agents. The molecule This compound presents a unique analytical challenge due to its dense array of functional groups on a single aromatic ring. As a Senior Application Scientist, I approach structure elucidation not as a mere checklist of analytical techniques, but as a rigid, self-validating logical framework. A single misassigned regioisomer—such as confusing a 2-methoxy for a 3-methoxy substitution—can derail an entire drug discovery program due to profound shifts in receptor binding affinities.

This whitepaper details the causal reasoning, step-by-step methodologies, and self-validating protocols required to unambiguously elucidate the structure of this compound.

Strategic Workflow and Causality

Standard protocols for the spectroscopic analysis of benzamides dictate a multi-modal approach combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy[1]. However, the steric crowding in this compound forces the amide bond out of coplanarity with the phenyl ring, a twisted conformation frequently observed in highly substituted N-benzamides[2]. This deviation from planarity directly impacts the electronic shielding observed in NMR and the vibrational force constants in IR.

To build a self-validating system, we must layer orthogonal techniques. MS provides the exact mass and formula, NMR maps the atomic connectivity, and IR confirms the functional groups without solvent-induced artifacts. The structure is only accepted when all data vectors converge without contradiction.

Multi-modal analytical workflow for the structure elucidation of substituted benzamides.

High-Resolution Mass Spectrometry (HRMS)

The Causality of the Method: Electrospray Ionization (ESI) in positive mode is selected because the basic aniline-like amino group (C3) and the amide nitrogen readily accept a proton. High-resolution mass spectrometry (HRMS) provides the exact mass, but the self-validating step lies in tandem MS/MS. The collision-induced dissociation (CID) of the [M+H]⁺ parent ion must yield an acylium ion via the neutral loss of methylamine (-31.04 Da). If this fragment is absent, the N-methylamide assignment is fundamentally flawed.

Step-by-Step HRMS Protocol

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol to create a stock solution. Dilute 1:100 in methanol/water (50:50, v/v) containing 0.1% formic acid to promote protonation.

-

Instrument Calibration: Calibrate the Q-TOF mass spectrometer using a standard tuning mix to ensure mass accuracy is strictly < 2 ppm.

-

Ionization: Infuse the sample at 10 µL/min into the ESI source operating in positive mode. Set capillary voltage to 3.5 kV and desolvation gas temperature to 250 °C.

-

Acquisition: Acquire full scan MS data from m/z 50 to 500.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion (m/z 181.1) using the quadrupole and apply a collision energy of 15–25 eV using argon as the collision gas to induce fragmentation.

Table 1: HRMS (ESI+) Fragmentation Data

| Ion Species | Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) | Structural Assignment |

| [M+H]⁺ | C₉H₁₃N₂O₂⁺ | 181.0977 | 181.0974 | -1.6 | Protonated parent ion |

| [M+H - CH₅N]⁺ | C₈H₈NO₂⁺ | 150.0555 | 150.0552 | -2.0 | Acylium ion (loss of methylamine) |

| [M+H - CH₅N - CO]⁺ | C₇H₈NO⁺ | 122.0606 | 122.0603 | -2.4 | Subsequent loss of carbon monoxide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of the Method: In highly substituted benzenes, 1D ¹H NMR is insufficient due to overlapping scalar couplings. We employ 2D NMR techniques, specifically gradient-selected HMBC (gHMBC), which have proven essential for resolving complex amide architectures[3]. Furthermore, the choice of DMSO-d₆ over CDCl₃ is deliberate. DMSO-d₆ dramatically slows the chemical exchange of protic groups. This allows us to observe the scalar coupling between the amide N-H and the N-methyl protons. This single observation self-validates the presence of a secondary N-methylamide group, eliminating primary or tertiary amide isomers immediately.

Step-by-Step NMR Protocol

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

-

1D Acquisition: Acquire the ¹H NMR spectrum at 400 MHz with 16 scans, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds. Acquire the ¹³C{¹H} NMR spectrum at 100 MHz with 1024 scans.

-

2D Acquisition (HMBC): Set up a gHMBC experiment optimized for a long-range coupling constant (ⁿJ_CH) of 8 Hz. Acquire 256 increments in the t₁ dimension with 16 scans per increment.

-

Data Processing: Apply zero-filling and a sine-bell squared apodization function before Fourier transformation. Phase and baseline correct the spectra, referencing the TMS peak to 0.00 ppm.

Key HMBC (Heteronuclear Multiple Bond Correlation) logic establishing regiochemistry.

Table 2: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆)

| Position | ¹³C Shift (δ, ppm) | ¹H Shift (δ, ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (H to C) |

| 1 (Aryl) | 128.5 | - | - | - |

| 2 (Aryl-O) | 145.1 | - | - | - |

| 3 (Aryl-N) | 140.2 | - | - | - |

| 4 (Aryl-H) | 116.4 | 6.82 | dd (8.0, 1.5) | C2, C6 |

| 5 (Aryl-H) | 124.3 | 6.95 | t (8.0) | C1, C3 |

| 6 (Aryl-H) | 120.1 | 7.12 | dd (8.0, 1.5) | C2, C4, C=O |

| C=O (Amide) | 166.2 | - | - | - |

| N-CH₃ | 26.4 | 2.85 | d (4.5) | C=O |

| O-CH₃ | 61.2 | 3.78 | s | C2 |

| N-H (Amide) | - | 8.15 | br q (4.5) | C=O, C1 (weak) |

| NH₂ (Amine) | - | 4.85 | br s | C2, C3, C4 |

Note: The highly deshielded nature of the O-CH₃ carbon (δ 61.2 ppm) confirms the steric clash forcing the methoxy group out of the aromatic plane, a hallmark of 2-substituted benzamides.

Vibrational Spectroscopy (ATR-FTIR)

The Causality of the Method: While NMR and MS provide connectivity and mass, they do not directly observe bond force constants. ATR-FTIR acts as an orthogonal self-validation tool. While traditional transmission FTIR requires grinding the sample into a KBr pellet—which can induce polymorphic changes or hydrate formation due to KBr's hygroscopic nature—ATR-FTIR allows for the direct, non-destructive analysis of the neat crystalline powder. The presence of a sharp N-H stretch at ~3280 cm⁻¹ (secondary amide) and a doublet at ~3450/3350 cm⁻¹ (primary amine) confirms the coexistence of these functional groups.

Step-by-Step ATR-FTIR Protocol

-

Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (16 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

-

Sample Loading: Place approximately 2 mg of the solid crystalline powder directly onto the ATR crystal.

-

Compression: Lower the anvil and apply consistent pressure to ensure intimate optical contact between the sample and the crystal.

-

Acquisition: Collect the sample spectrum using the same parameters as the background. Subtract the background and apply an ATR correction algorithm to adjust for penetration depth variations.

Table 3: ATR-FTIR Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Assignment |

| 3450, 3350 | Medium | Primary Amine (-NH₂) | Asymmetric and symmetric N-H stretch |

| 3280 | Strong | Secondary Amide (-NH) | N-H stretch (hydrogen-bonded) |

| 1645 | Very Strong | Amide I (C=O) | C=O stretching vibration |

| 1530 | Strong | Amide II (N-H / C-N) | N-H bending and C-N stretching |

| 1250 | Strong | Aryl Ether (C-O-C) | Asymmetric C-O stretching |

Conclusion

The requires a disciplined, multi-modal approach. By utilizing ESI-HRMS to validate the exact mass and acylium fragmentation, 2D HMBC NMR to lock the regiochemistry of the methoxy and amide groups, and ATR-FTIR to orthogonally confirm the functional group vibrations, we create a closed-loop, self-validating analytical proof. This rigorous methodology prevents the catastrophic downstream effects of regioisomer misassignment in drug development pipelines.

References

-

Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available at: [Link]

-

Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). PubMed. Available at: [Link]

Sources

The Architecture of Discovery: A Technical Guide to the Synthesis and Rational Design of Novel Substituted Benzamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for a vast array of therapeutic agents.[1][2] Its prevalence in clinically significant drugs, ranging from antipsychotics to anti-inflammatory agents, underscores the critical importance of understanding its synthesis and the principles of its derivatization.[3][4] This in-depth technical guide provides a comprehensive exploration of the discovery and synthesis of novel substituted benzamides. Moving beyond a simple recitation of protocols, this guide, intended for researchers, scientists, and drug development professionals, delves into the strategic rationale behind experimental choices, the nuances of reaction mechanisms, and the logic of structure-activity relationship (SAR) studies. We will navigate through established and contemporary synthetic methodologies, offering detailed, field-proven protocols. Furthermore, this guide emphasizes the principles of self-validating experimental design and provides a framework for the rational design of new chemical entities with desired pharmacological profiles.

The Benzamide Core: A Privileged Scaffold in Drug Discovery

The benzamide functional group, characterized by a carboxamide attached to a benzene ring, possesses a unique combination of chemical and physical properties that make it an attractive scaffold for drug design.[2] Its ability to participate in hydrogen bonding as both a donor and acceptor, coupled with its relative metabolic stability, allows for robust interactions with biological targets.[2] The aromatic ring provides a platform for substitution, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles.

Substituted benzamides have demonstrated a remarkable diversity of pharmacological activities, including:

-

Antipsychotic Agents: Compounds like amisulpride and sulpiride selectively modulate dopamine D2/D3 receptors in the mesolimbic system, making them effective in treating schizophrenia and dysthymia.[4][5][6][7][8]* Anti-inflammatory Agents: Certain benzamide derivatives have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs) by targeting cyclooxygenase (COX) enzymes. [3][9]* Enzyme Inhibitors: The benzamide scaffold is found in inhibitors of various enzymes, including histone deacetylases (HDACs) and acetylcholinesterase (AChE), with applications in oncology and neurodegenerative diseases. [10][11][12]* Antimicrobial and Anthelmintic Agents: Novel benzamide derivatives have been developed with activity against bacteria, fungi, and parasitic nematodes. [13][14][15] The journey from a simple benzamide core to a potent and selective drug candidate is a multi-step process that begins with a robust and flexible synthetic strategy.

Strategic Synthesis of Substituted Benzamides: A Chemist's Guide

The formation of the amide bond is a fundamental transformation in organic chemistry. [16][17][18][19]The choice of synthetic route for a novel substituted benzamide is a critical decision dictated by factors such as the nature of the substituents, desired scale, and economic viability. This section explores the most common and effective methods, providing insights into their mechanisms and practical considerations.

The Workhorse: Acyl Chloride-Mediated Amidation (Schotten-Baumann Reaction)

One of the most established and widely used methods for benzamide synthesis is the reaction of a benzoyl chloride with an appropriate amine, often under Schotten-Baumann conditions. [20][21]This method is favored for its generally high yields and broad substrate scope.

Causality Behind the Choice: The conversion of the carboxylic acid to the more reactive acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. The use of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. [21] Experimental Protocol: Synthesis of N-benzyl-4-methylbenzamide

-

Preparation of 4-methylbenzoyl chloride: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-methylbenzoic acid (1.0 eq) in thionyl chloride (2.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The crude 4-methylbenzoyl chloride is typically used in the next step without further purification.

-

Amidation: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the crude 4-methylbenzoyl chloride (1.0 eq) dissolved in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography. [20] Self-Validation: The protocol's integrity is maintained by ensuring anhydrous conditions to prevent hydrolysis of the acyl chloride to the less reactive carboxylic acid. [21]The use of TLC allows for real-time monitoring of the consumption of starting materials and the formation of the product, ensuring the reaction is driven to completion.

Modern Approaches: Catalytic Amide Bond Formation

While the acyl chloride method is robust, it generates stoichiometric amounts of waste. Modern synthetic chemistry has seen a shift towards more atom-economical and environmentally benign catalytic methods for amide bond formation. [17][18][19] Boronic Acid Catalysis: Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. [19][20] Mechanism Insight: The boronic acid catalyst is believed to activate the carboxylic acid by forming a reactive acylboronate intermediate, which is then susceptible to nucleophilic attack by the amine. [19]The reaction often requires the removal of water, typically achieved through azeotropic distillation with a Dean-Stark apparatus.

Experimental Protocol: Boric Acid-Catalyzed Synthesis of a Substituted Benzamide [20]

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the substituted benzoic acid (1.0 eq), the desired amine (1.1 eq), boric acid (1-10 mol%), and a suitable solvent such as toluene.

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Flow Chemistry: The application of continuous flow technology to amide bond formation offers several advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated high-throughput synthesis. [18]

Rational Design and Structure-Activity Relationship (SAR) Analysis

The synthesis of a library of novel substituted benzamides is often guided by the principles of rational drug design and SAR analysis. The goal is to systematically modify the structure of a lead compound to enhance its biological activity and optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Key Areas for Structural Modification:

-

Aromatic Ring Substitution: The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the benzamide ring can profoundly influence the compound's electronic properties, lipophilicity, and steric profile. This, in turn, affects its binding affinity to the target protein. [10][11][12]* Amide N-Substitution: Modification of the substituent on the amide nitrogen can impact hydrogen bonding interactions, metabolic stability, and cell permeability.

-

Bioisosteric Replacement: In some cases, the entire benzamide core or parts of it can be replaced with bioisosteres—functional groups with similar physicochemical properties—to improve pharmacokinetic parameters or circumvent metabolic liabilities. [15][22][23][24]For example, a 1,2,4-oxadiazole ring has been successfully used as a bioisostere for the amide group. [23][25] Visualization of Synthetic Strategy:

The following diagram illustrates a generalized workflow for the discovery and optimization of novel substituted benzamides.

Caption: A workflow for the discovery and optimization of novel substituted benzamides.

Characterization and Quality Control

The unambiguous characterization of newly synthesized substituted benzamides is paramount to ensure their identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Standard Analytical Workflow:

Caption: An analytical workflow for the characterization of synthesized benzamides.

Data Presentation: Spectroscopic Data for a Representative Substituted Benzamide

| Technique | Expected Data for N-benzyl-4-methylbenzamide |

| ¹H NMR | Aromatic protons (multiplets), benzyl CH₂ (singlet or doublet), methyl group on the aromatic ring (singlet), amide N-H (broad singlet). |

| ¹³C NMR | Carbonyl carbon, aromatic carbons (distinct signals for substituted and unsubstituted positions), benzyl CH₂ carbon, methyl carbon. |

| IR Spectroscopy | N-H stretch (around 3300 cm⁻¹), C=O stretch (around 1640 cm⁻¹), aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of the compound, and characteristic fragmentation patterns. |

Quantitative Data Summary: Comparison of Analytical Techniques

| Parameter | HPLC-UV | GC-MS |

| Linearity (r²) | >0.999 | >0.99 |

| Limit of Detection (LOD) | Low ng/mL range | Sub-ng/mL levels |

| Accuracy (% Recovery) | 94.03% to 100.39% | 80% to 98% |

| Precision (%RSD) | < 2% | < 2% |

| Selectivity | Good | Excellent |

| Data derived from established methodologies for closely related benzamide compounds. | ||

| [26] |

Conclusion and Future Perspectives

The discovery and synthesis of novel substituted benzamides remain a vibrant and highly impactful area of research in medicinal chemistry. The continuous evolution of synthetic methodologies, particularly in the realm of catalytic and flow chemistry, promises to deliver more efficient, sustainable, and scalable routes to these valuable compounds. [18]As our understanding of disease biology deepens, the rational design of new benzamide derivatives, guided by sophisticated computational tools and a thorough understanding of SAR, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. This guide has provided a foundational framework for researchers to navigate the complexities of benzamide synthesis and to contribute to this exciting field of drug discovery.

References

-

Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Amide bond formation strategies: latest advances on a dateless transformation. Organic & Biomolecular Chemistry. [Link]

-

Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Medicinal Chemistry Letters. [Link]

-

Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. European Journal of Medicinal Chemistry. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. [Link]

-

Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed. [Link]

-

Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. Journal of Medicinal Chemistry. [Link]

-

Recent developments in catalytic amide bond formation. Peptide Science. [Link]

-

Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. International Journal of Medicinal Chemistry. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. [Link]

-

The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed. [Link]

-

Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Scientific Reports. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]

-

Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal. [Link]

-

Consensus on the Use of Substituted Benzamides in Psychiatric Patients. Karger Publishers. [Link]

-

Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules. [Link]

-

Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews. [Link]

-

The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate. [Link]

-

Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega. [Link]

-

New substituted benzamides with potential antipsychotic action. ResearchGate. [Link]

-

A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Chemistry. [Link]

-

Acid Bioisosteres. Cambridge MedChem Consulting. [Link]

-

Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. National Institutes of Health. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

- Process for preparing benzamide.

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed. [Link]

-

Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. air.unimi.it [air.unimi.it]

- 17. Sci-Hub. Recent developments in catalytic amide bond formation / Peptide Science, 2020 [sci-hub.box]

- 18. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. drughunter.com [drughunter.com]

- 25. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Theoretical Modeling of the Orthopramide Scaffold: 3-Amino-2-Methoxy-N-Methylbenzamide

The following guide details the theoretical modeling framework for 3-amino-2-methoxy-N-methylbenzamide , a representative scaffold of the orthopramide class. This guide is structured for computational chemists and medicinal chemists focusing on Fragment-Based Drug Design (FBDD) and scaffold optimization.

Content Type: Technical Methodology & Mechanistic Analysis Subject: Computational Chemistry / Structure-Based Drug Design (SBDD)

Executive Summary

The molecule This compound represents a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for numerous antipsychotic and antiemetic agents (e.g., metoclopramide, sulpiride). Its biological activity is governed by a critical intramolecular hydrogen bond (IMHB) that locks the conformation, enabling high-affinity binding to Dopamine (D2/D3) and Serotonin (5-HT) receptors.

This guide provides a rigorous workflow for modeling this scaffold, moving from quantum mechanical electronic profiling to receptor-level interaction dynamics.

Part 1: Quantum Mechanical Profiling (DFT & Electronic Structure)

The "Ortho Effect" and Conformational Locking

The defining feature of this molecule is the steric and electrostatic interaction between the 2-methoxy group and the amide moiety . Accurate modeling requires capturing the S(6) intramolecular hydrogen bond formed between the methoxy oxygen and the amide proton.

Experimental Protocol: DFT Optimization To accurately predict the bioactive conformation, Density Functional Theory (DFT) must be applied with specific attention to dispersion corrections.

-

Functional: B3LYP-D3(BJ) or ωB97X-D (to account for weak non-covalent intramolecular interactions).

-

Basis Set: 6-311++G(d,p) (Triple-zeta required for accurate electron density on the heteroatoms).

-

Solvation Model: IEF-PCM (Implicit Solvation) in Water (

) and Chloroform (

Key Output Parameters:

-

Dihedral Scan: Rotate the

bond (0° to 360°).-

Target: Identify the Global Minimum where the amide proton is planar to the ring, H-bonded to the methoxy oxygen (distance

1.8–2.0 Å).

-

-

NBO Analysis: Natural Bond Orbital analysis to quantify the hyperconjugative interaction (

) stabilizing the lock.

Frontier Molecular Orbitals (FMO)

The 3-amino group acts as an electron-donating group (EDG), raising the HOMO energy and making the ring susceptible to electrophilic metabolic attack (e.g., CYP450 oxidation).

| Orbital | Localization | Significance |

| HOMO | 3-Amino nitrogen & Phenyl ring | Nucleophilic center; primary site for metabolic oxidation. |

| LUMO | Amide carbonyl & Phenyl ring | Electrophilic center; site for nucleophilic attack or back-bonding. |

| Gap ( | Correlates with chemical hardness ( |

Part 2: Molecular Dynamics & Solvation Stability

Static DFT provides a snapshot; Molecular Dynamics (MD) reveals the stability of the "conformational lock" in a dynamic solvent environment.

Simulation Protocol:

-

Force Field: GAFF2 (General Amber Force Field) or CHARMM36 (CGenFF) are required. Standard protein force fields will fail to parameterize the methoxy-amide torsion correctly.

-

Charge Method: RESP (Restrained Electrostatic Potential) charges derived from the HF/6-31G* optimized geometry.

-

Production Run: 100 ns NPT ensemble at 310 K.

Analysis Metric: Hydrogen Bond Lifetime

Calculate the occupancy of the intramolecular H-bond (Methoxy-O

-

High Affinity Scaffold: Occupancy > 80% (indicates a pre-organized pharmacophore).

-

Low Affinity Scaffold: Occupancy < 50% (entropic penalty upon binding).

Part 3: Receptor-Ligand Interaction Profiling (Docking)

The benzamide core targets the Orthosteric Binding Site (OBS) of the Dopamine D2 Receptor.

Target Preparation

-

PDB ID: 6CM4 (Dopamine D2 Receptor bound to Risperidone).

-

Site Definition: The OBS is a deep hydrophobic pocket defined by Asp114 (ionic anchor) and Phe411/Trp386 (aromatic cage).

Docking Strategy

Since this compound lacks the cationic side chain of full antagonists (like eticlopride), it acts as a fragment .

Interaction Map:

-

Amide Carbonyl: Accepts H-bond from Ser193 or Ser197 .

-

Phenyl Ring: Edge-to-face

-stacking with Phe411 . -

3-Amino Group: Acts as a secondary H-bond donor to Thr119 or water bridges.

Visualization of the Modeling Workflow

The following diagram illustrates the integrated workflow from Quantum Mechanics to Receptor Binding.

Caption: Integrated computational workflow for characterizing the benzamide scaffold, linking electronic stability (DFT) to receptor affinity (Docking).

Part 4: ADMET & Toxicity Prediction

For drug development, the 3-amino substituent presents specific liabilities.

-

Ames Toxicity: Primary aromatic amines are structural alerts for mutagenicity (via hydroxylation to hydroxylamines).

-

Modeling Check: Calculate the Bond Dissociation Energy (BDE) of the N-H bond using DFT. Lower BDE correlates with higher radical formation potential.

-

-

Solubility (LogS): The N-methyl amide improves solubility compared to the N-phenyl analogs but reduces it compared to free amides.

-

Tool: COSMO-RS (Conductor-like Screening Model for Real Solvents) is the gold standard for predicting solubility of this class.

-

References

-

Conformational Analysis of Benzamides

-

Dopamine D2 Receptor Structure

-

DFT Modeling of Benzamides

-

Intramolecular Hydrogen Bonding

- Title: Hydrogen Bonding in the Gas-Phase: The Molecular Structures of 2-Methoxybenzamide.

- Source: Journal of Physical Chemistry A.

-

URL:[Link]

Sources

- 1. Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]